Methyl 2-acetyloxy-3-nitrobenzoate

Organic synthesis intermediate Drug design Lipophilicity (logP)

Methyl 2-acetyloxy-3-nitrobenzoate (CAS 22621-42-7) is a disubstituted benzoic acid derivative belonging to the class of nitroaromatic esters. It features a methyl ester at the carboxyl position, an acetyloxy (acetate) group at the ortho position, and a nitro group at the meta position relative to the carboxylate.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 22621-42-7
Cat. No. B045949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyloxy-3-nitrobenzoate
CAS22621-42-7
Synonyms3-Nitrosalicylic Acid Methyl Ester Acetate
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C10H9NO6/c1-6(12)17-9-7(10(13)16-2)4-3-5-8(9)11(14)15/h3-5H,1-2H3
InChIKeyWGKSBSULRFMNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-acetyloxy-3-nitrobenzoate (CAS 22621-42-7): A Dual-Protected Benzoate Scaffold for Sphingosine Kinase Inhibitor Development


Methyl 2-acetyloxy-3-nitrobenzoate (CAS 22621-42-7) is a disubstituted benzoic acid derivative belonging to the class of nitroaromatic esters. It features a methyl ester at the carboxyl position, an acetyloxy (acetate) group at the ortho position, and a nitro group at the meta position relative to the carboxylate [1]. This arrangement constitutes a dual-protected benzenoid scaffold: the acetyl group masks a phenolic hydroxyl, and the methyl ester masks a carboxylic acid, yielding a compound with zero hydrogen bond donors [2]. The nitro group imparts strong electron-withdrawing character, which modulates the electrophilicity of the aromatic ring and influences reactivity in nucleophilic aromatic substitution and reduction pathways . The compound is primarily employed as a versatile intermediate in the synthesis of pharmaceutical agents, most notably sphingosine kinase inhibitors, where orthogonal deprotection strategies are valuable .

Why Methyl 2-acetyloxy-3-nitrobenzoate Cannot Be Replaced by Common Analogs in Multi-Step Syntheses


The compound's distinct combination of ortho-acetyloxy and meta-nitro substituents on a methyl benzoate core generates a unique reactivity and physicochemical profile that is not replicated by its closest structural analogs. Simple substitution with the free phenol (methyl 2-hydroxy-3-nitrobenzoate) fails to protect the labile 2-hydroxyl group during transformations such as nitration, alkylation, or coupling reactions, potentially leading to unwanted side products and lower yields [1]. Conversely, substituting with the non-nitrated aspirin analog (methyl 2-acetoxybenzoate) loses the electron-withdrawing and reducible nitro function, a critical handle for introducing amino groups or tuning electrophilicity in aromatic substitution . This compound occupies a specific chemical space—zero H-bond donor capacity and enhanced electrophilicity—that is essential for its role as a lipophilic, orthogonally protected intermediate [2]. Its application in producing sphingosine kinase inhibitors underscores the necessity of this precise substitution pattern, as the downstream pharmacophore often requires a 3-amino-2-hydroxybenzoic acid motif, which is accessed selectively from this protected precursor [3].

Quantitative Differentiation of Methyl 2-acetyloxy-3-nitrobenzoate: Comparative Evidence for Informed Procurement


Lipophilicity and Hydrogen Bonding: A Direct Head-to-Head Comparison with the Free Phenol Analog

Methyl 2-acetyloxy-3-nitrobenzoate eliminates the hydrogen bond donor (HBD) capacity present in its direct analog methyl 2-hydroxy-3-nitrobenzoate. Computed properties from PubChem show the target compound has an HBD count of 0, versus 1 for the phenol analog. Additionally, its measured lipophilicity (XLogP3) is 1.3, compared to 1.9 for the analog. The lower logP coupled with zero HBD results in a molecular profile better suited for passive membrane permeability and organic phase partitioning when used as a synthetic intermediate [1][2].

Organic synthesis intermediate Drug design Lipophilicity (logP)

Electrophilic Reactivity Enhancement: Class-Level Impact of the 3-Nitro Group vs. Non-Nitrated Aspirin Methyl Ester

The presence of the nitro group at the 3-position provides a substantial electron-withdrawing effect that activates the aromatic ring toward nucleophilic attack and facilitates reduction to an amine for further diversification. This is in contrast to the non-nitrated analog methyl 2-acetoxybenzoate (aspirin methyl ester), which lacks this activation. While direct quantitative kinetic comparisons for this specific substrate are limited, the class of 3-nitrobenzoate esters is well-known to exhibit significantly increased reactivity in reactions such as SNAr and nitro group reduction; for example, reduction potentials of nitroaromatics can be shifted by +0.3 to +0.6 V depending on ring substitution, enabling chemoselective reduction [1].

Nucleophilic aromatic substitution Electrophilicity Reactivity tuning

Orthogonal Protecting Group Strategy: The Acetyl Ester as a Selective Mask for 2-Hydroxybenzoic Acid

The acetyl group at the ortho position serves a dual purpose: it protects the hydroxyl from oxidative and alkylative degradation and can be selectively removed under mild basic, acidic, or enzymatic conditions without disturbing the methyl ester. In analogous compounds like methyl 2-acetoxybenzoate, selective enzymatic hydrolysis to methyl 2-hydroxybenzoate has been demonstrated with 99% conversion within 2 hours using esterase [1]. This orthogonal instability allows stepwise deprotection: first acetate hydrolysis to reveal a phenol, followed by methyl ester hydrolysis to reveal the acid, or vice versa, granting synthetic chemists precise control over molecular complexity not available with the free acid or diol forms .

Protecting group chemistry Orthogonal deprotection Prodrug design

Positional Isomerism and Synthetic Outcome: The Specificity of the 2,3-Substitution Pattern

The 2,3-substitution pattern (acetyloxy at C-2, nitro at C-3) is structurally predetermined for generating the 3-amino-2-hydroxybenzoic acid core via reduction and deprotection. The 2,5-isomer (methyl 2-acetyloxy-5-nitrobenzoate, CAS 61294-22-2) would yield a 5-amino-2-hydroxybenzoic acid upon analogous transformation, a regioisomer with a completely different biological activity profile and incapable of mimicking the natural salicylate binding mode required for SphK inhibitors. Although head-to-head biological data between derived products is not yet available, the fundamental difference in the position of the pharmacophoric groups constitutes a critical selection threshold for drug discovery programs [1][2].

Positional isomer Regioselectivity Structure-activity relationship (SAR)

Key Application Scenarios for Methyl 2-acetyloxy-3-nitrobenzoate (CAS 22621-42-7) Based on Differential Evidence


Synthesis of Sphingosine Kinase (SphK) Inhibitor Pharmacophores

This compound is the preferred starting material for constructing 3-amino-2-hydroxybenzoic acid esters, the core scaffold in several known SphK inhibitors such as the B-5354 series. The 2,3-substitution pattern with orthogonal acetyl and methyl ester protections allows sequential unmasking: catalytic hydrogenation of the 3-nitro group yields a 3-amino function, followed by hydrolysis of the methyl ester to the free acid, and finally acetate cleavage to reveal the 2-hydroxyl group. This precise sequence is essential for coupling long-chain unsaturated alcohols or constructing aspirinyl prodrug conjugates [1]. The use of this specific isomer (vs. 2,5- or 2,4-analogs) is mandatory to correctly position the amino and hydroxyl groups for enzyme binding.

Aspirinyl Prodrug Development

The acetyloxy group in the target compound mirrors the acetyl portion of aspirin. This motif is exploited in developing 'aspirinyl-conjugated' SKI prodrugs where the acetyl group is eventually replaced by a 2-acetoxybenzoyl (aspirinyl) moiety via transesterification or after initial deprotection. The methyl ester provides a stable acid-masked handle during the conjugation step, and the nitro group can be reduced to an amine for further derivatization . The selectivity enabled by the orthogonally protected scaffold is a critical design feature, as demonstrated in studies showing aspirinyl analogs of SKIs have up to three times greater cytotoxicity than parent compounds [1].

Investigating Nitro-Reductase Activated Anticancer Agents

The 3-nitro group on the electron-deficient ring is a substrate for nitroreductase enzymes overexpressed in hypoxic tumor environments. Research programs evaluating bioreductive prodrugs can utilize this compound as a model substrate or as a building block for creating more complex nitroaromatic drug candidates. Its zero H-bond donor count and moderate lipophilicity (logP 1.3) suggest acceptable passive cellular uptake for in vitro hypoxia models, outperforming the more polar free phenol analog .

Developing Selective Kinase Probes via Reductive Amination

The nitro group can be chemo-selectively reduced to the corresponding aniline without affecting the acetyl or methyl ester groups using controlled hydrogenation (Pd/C, H₂) or other reducing agents. The resulting 3-amino intermediate is a versatile building block for reductive amination, amide coupling, or diazotization chemistry to install diverse chemical functionality. This provides a clear advantage over the free phenol analog, where the acidic proton can poison catalysts or lead to non-specific reactions during the reduction step .

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